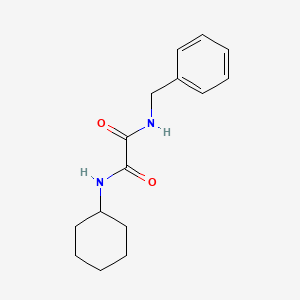

N-benzyl-N'-cyclohexylethanediamide

Description

N-Benzyl-N'-cyclohexylethanediamide is an organic compound characterized by an ethanediamide (oxalamide) backbone substituted with a benzyl group (C₆H₅CH₂–) and a cyclohexyl group (C₆H₁₁–). Its molecular formula is C₁₅H₂₀N₂O₂, with an estimated molecular weight of 260.34 g/mol (calculated based on structural analogs) . The compound’s structure enables diverse chemical interactions, including hydrogen bonding and hydrophobic effects, making it relevant in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

N-benzyl-N'-cyclohexyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14(16-11-12-7-3-1-4-8-12)15(19)17-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZBSALKWXYRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-Donating Groups: The 4-methoxybenzyl group in enhances polarity and hydrogen-bonding capacity, favoring antimicrobial activity. Bulky Groups: The cyclohexyl group in the target compound may reduce solubility in polar solvents but improve lipid membrane penetration .

Biological Activity Trends: Methoxy-substituted derivatives (e.g., ) often exhibit stronger antimicrobial and anti-inflammatory effects compared to non-polar analogs. Sulfamide derivatives (e.g., ) show distinct pharmacological profiles due to their sulfur-containing backbone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-N'-cyclohexylethanediamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via amide coupling between benzylamine derivatives and cyclohexyl-substituted carboxylic acids. A common approach involves using coupling reagents like PyBOP or EDCI with HOBt to activate the carboxyl group. For example, demonstrates the use of PyBOP in DMF with N-ethyl diisopropylamine (DIPEA) as a base, achieving yields of 45–76% after preparative HPLC purification. Solvent choice (e.g., DMF vs. THF) and stoichiometric ratios of reagents significantly impact yield optimization .

- Safety Note : Ensure proper handling of coupling reagents (e.g., PyBOP is moisture-sensitive) and use inert conditions to prevent side reactions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., N-benzylcyclohexylamine hydrochloride, CAS 16350-96-2). Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact .

- Storage at -20°C in airtight containers to prevent degradation, as extended storage can increase hazards .

- Disposal via certified waste management services compliant with local regulations .

Q. How can solubility properties of this compound guide experimental design?

- Methodological Answer : The compound is likely polar due to its diamide structure, with solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Pre-solubilization in DMSO (10–50 mM stock solutions) is recommended for biological assays. For crystallization, suggests using ethanol/water mixtures to achieve single crystals suitable for X-ray diffraction analysis .

Q. What analytical techniques are used to confirm the purity and identity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

- NMR : ¹H/¹³C NMR to confirm benzyl (δ 7.2–7.4 ppm) and cyclohexyl (δ 1.0–2.0 ppm) protons, and amide carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can coupling reagent selection optimize amide bond formation in this compound synthesis?

- Methodological Answer : Comparative studies (e.g., PyBOP vs. HATU) show that PyBOP minimizes racemization in sensitive chiral intermediates, as demonstrated in . For sterically hindered substrates, DIC/Oxyma Pure may improve coupling efficiency. Kinetic studies (e.g., in situ FTIR monitoring) can identify optimal reaction times (typically 4–24 hours) and temperatures (0–25°C) .

Q. What computational tools support structural analysis and conformational studies of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Used to model energetically favorable conformers and compare with X-ray crystallography data (e.g., dihedral angles of the amide backbone) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation behavior .

- PubChem Data : Leverage InChI and SMILES strings (e.g., InChI=1S/C18H27N3O3/...) for virtual screening or docking studies .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach to isolate variables:

- Factors : Reagent stoichiometry, solvent polarity, temperature.

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.2 eq PyBOP, 2 eq DIPEA in DMF at 25°C) .

- Contradiction Example : reports lower yields (40–60%) for similar ethylenediamine derivatives without HPLC purification, while achieves >70% purity-adjusted yields via preparative HPLC .

Q. What strategies mitigate common impurities during large-scale synthesis?

- Methodological Answer :

- Byproduct Control : Monitor unreacted starting materials (e.g., residual benzylamine via LC-MS) and employ scavenger resins (e.g., trisamine for acylating agents) .

- Crystallization Optimization : Use anti-solvent precipitation (e.g., adding hexane to DMF solution) to remove hydrophobic impurities .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.